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Compound of Interest

Compound Name: Echinenone

Cat. No.: B051690

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for echinenone, a
keto-carotenoid of significant interest in various scientific fields. The following sections detail its
Ultraviolet-Visible (UV-Vis) and Nuclear Magnetic Resonance (NMR) spectroscopic properties,
offering a valuable resource for identification, characterization, and quantification.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Echinenone exhibits characteristic absorption maxima in the visible region of the
electromagnetic spectrum, a feature attributable to its extended system of conjugated double
bonds. The precise wavelength of maximum absorption (Amax) is solvent-dependent.

Table 1: UV-Vis Spectroscopic Data for Echinenone
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. Specific Extinction
Molar Absorptivity .
Solvent Amax (nm) Coefficient (E1%
(¢) (L mol~* cm™?)

1lcm)
Petroleum Ether 458 119,000 2158[1]
Acetone 460-461, (474) Not available Not available
Ethanol 461 Not available Not available
Hexane (432), 459, (483) Not available Not available
Benzene 472 Not available Not available
DMSO 476 Not available Not available

Note: Values in parentheses indicate shoulder peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed *H and 3C NMR data for echinenone are crucial for its structural elucidation and
confirmation. While a complete, publicly available dataset of assigned chemical shifts and
coupling constants remains elusive in readily accessible databases, typical chemical shift
ranges for the functional groups present in echinenone can be predicted based on the
analysis of related carotenoid structures.

Expected *H NMR Chemical Shift Regions for Echinenone:

» Olefinic Protons: The numerous protons on the conjugated polyene chain are expected to
resonate in the downfield region, typically between 6.0 and 7.0 ppm.

o Methyl Protons: The methyl groups attached to the polyene chain and the cyclohexene rings
will appear in the upfield region, generally between 1.0 and 2.5 ppm.

o Methylene Protons: Protons of the methylene groups in the cyclohexene rings are expected
to resonate in the range of 1.5 to 2.8 ppm.

Expected 3C NMR Chemical Shift Regions for Echinenone:
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e Carbonyl Carbon: The ketone carbonyl carbon (C=0) at the 4-position is expected to have a
characteristic chemical shift in the highly deshielded region of the spectrum, typically
between 190 and 220 ppm.

» Olefinic Carbons: The sp? hybridized carbons of the polyene chain and the cyclohexene rings
will resonate in the broad region of approximately 110 to 160 ppm.

 Aliphatic Carbons: The sp3 hybridized carbons of the methyl and methylene groups in the
rings will appear in the upfield region of the spectrum.

Experimental Protocols

Detailed experimental procedures are critical for the reproducible acquisition of high-quality
spectroscopic data. The following sections outline generalized protocols for the UV-Vis and
NMR analysis of carotenoids like echinenone.

UV-Vis Spectroscopy Protocol

A standard procedure for obtaining the UV-Vis spectrum of a carotenoid involves dissolving a
pure sample in a suitable spectroscopic-grade solvent and measuring its absorbance across
the ultraviolet and visible range.

Materials:

Echinenone standard

Spectroscopic grade solvents (e.g., petroleum ether, acetone, ethanol, hexane)

Volumetric flasks

Quartz cuvettes

UV-Vis spectrophotometer
Procedure:

o Sample Preparation: Accurately weigh a small amount of echinenone and dissolve it in a
known volume of the chosen solvent to prepare a stock solution of known concentration.
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» Serial Dilution: Perform serial dilutions of the stock solution to obtain a series of standards
with concentrations that fall within the linear range of the spectrophotometer.

o Spectrophotometer Setup: Set the spectrophotometer to scan a wavelength range
appropriate for carotenoids, typically from 300 to 600 nm. Use the pure solvent as a blank to
zero the instrument.

o Data Acquisition: Record the absorbance spectra for each of the standard solutions.
o Determination of Amax: Identify the wavelength(s) of maximum absorbance from the spectra.

o Calculation of Molar Absorptivity (€): Using the Beer-Lambert law (A = ecl), where A is the
absorbance, c is the molar concentration, and | is the path length of the cuvette (typically 1
cm), calculate the molar absorptivity at each Amax.

NMR Spectroscopy Protocol

The acquisition of NMR spectra for echinenone requires careful sample preparation to ensure
a homogeneous solution free of paramagnetic impurities.

Materials:

Echinenone standard

Deuterated solvent (e.g., deuterated chloroform, CDCIs)

NMR tubes

NMR spectrometer
Procedure:

o Sample Preparation: Dissolve an appropriate amount of the purified echinenone sample in a
suitable volume of deuterated solvent (typically 0.5-0.7 mL for a standard 5 mm NMR tube).
The concentration should be sufficient to obtain a good signal-to-noise ratio.

« Filtration: To remove any particulate matter, filter the sample solution through a small plug of
glass wool in a Pasteur pipette directly into the NMR tube.
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o Spectrometer Setup: Place the NMR tube in the spectrometer. The instrument is then tuned
to the appropriate frequencies for *H and 13C nuclei.

e Locking and Shimming: The spectrometer's magnetic field is "locked" onto the deuterium
signal of the solvent to compensate for any field drift. The magnetic field homogeneity is then
optimized through a process called "shimming" to obtain sharp spectral lines.

o Data Acquisition: Acquire the *H and 3C NMR spectra. For 13C NMR, proton decoupling is
typically used to simplify the spectrum by removing C-H coupling, resulting in a single peak
for each unique carbon atom.

o Data Processing: The acquired free induction decays (FIDs) are Fourier transformed to
generate the frequency-domain NMR spectra. The spectra are then phased and baseline-
corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard
(e.g., tetramethylsilane, TMS).

Data Analysis Workflow

The following diagram illustrates the general workflow for the acquisition and analysis of
spectroscopic data for a compound like echinenone.
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General Spectroscopic Analysis Workflow
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Caption: General workflow for spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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nmr]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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